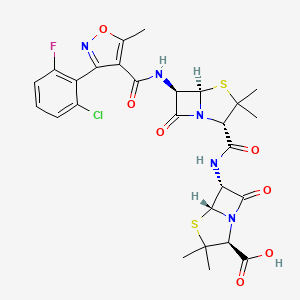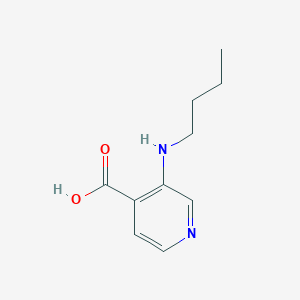
3-(Butylamino)pyridine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Butylamino)pyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a butylamino group attached to the third position of the pyridine ring and a carboxylic acid group at the fourth position. Pyridinecarboxylic acids are known for their diverse chemical properties and applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butylamino)pyridine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of pyridine-4-carboxylic acid with butylamine under appropriate reaction conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Additionally, purification techniques such as crystallization, filtration, and chromatography are employed to isolate and purify the compound.
Análisis De Reacciones Químicas
Types of Reactions
3-(Butylamino)pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
3-(Butylamino)pyridine-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 3-(Butylamino)pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
3-(Butylamino)pyridine-4-carboxylic acid can be compared with other similar compounds, such as:
Pyridine-2-carboxylic acid: Known for its neuroprotective and immunological effects.
Pyridine-3-carboxylic acid:
Pyridine-4-carboxylic acid: The parent compound, used as a precursor in the synthesis of various derivatives.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
1461601-91-1 |
|---|---|
Fórmula molecular |
C10H14N2O2 |
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
3-(butylamino)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C10H14N2O2/c1-2-3-5-12-9-7-11-6-4-8(9)10(13)14/h4,6-7,12H,2-3,5H2,1H3,(H,13,14) |
Clave InChI |
GPSFPCCLCNKFKA-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC1=C(C=CN=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


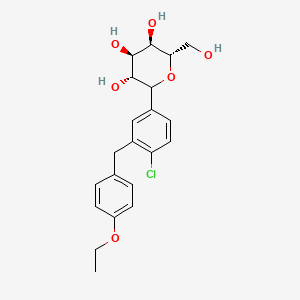
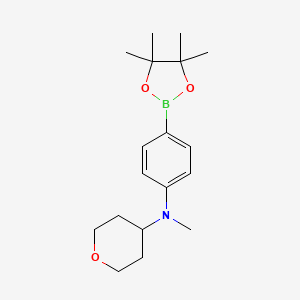
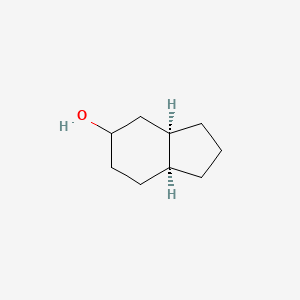
![Quinoline, 7-chloro-2-[2-[3-(1,3,4,5-tetrahydro-1,1-dimethyl-2-benzoxepin-3-yl)phenyl]ethenyl]-; 7-Chloro-2-{2-[3-(1,1-dimethyl-1,3,4,5-tetrahydrobenzo[c]-oxepin-3-yl)phenyl]vinyl}quinoline; Montelukast Cyclizate Ether Impurity; Montelukast Cyclizate](/img/structure/B13862931.png)
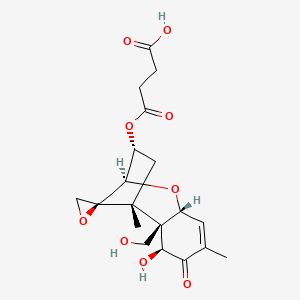
![(R)-2-((R)-2-Fluoro-3-hydroxypropyl)-N1-(1-phenyl-1H-benzo[d]imidazol-5-yl)malonamide](/img/structure/B13862936.png)
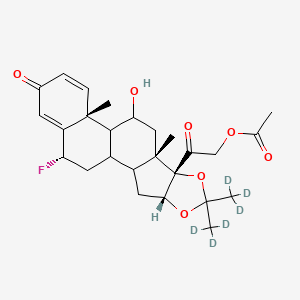
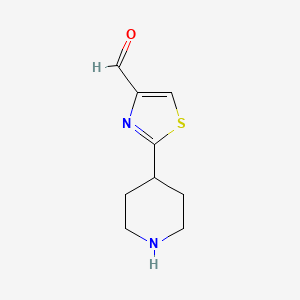
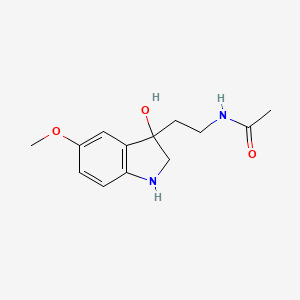
![1-[4-[(2-Ethoxyethoxy)methyl]phenoxy]-3-[(1-methylethyl)amino]-2-propanol Fumarate](/img/structure/B13862948.png)
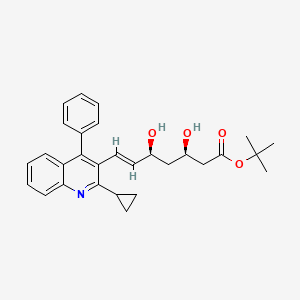
![3-[4-Methyl-3-[methyl-(7-nitrosopyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile](/img/structure/B13862960.png)

